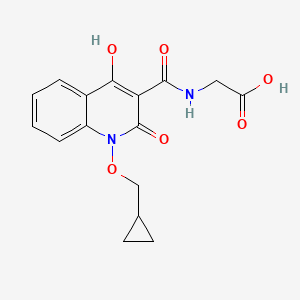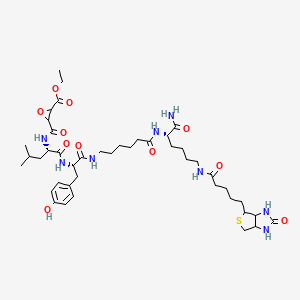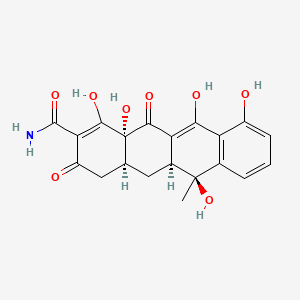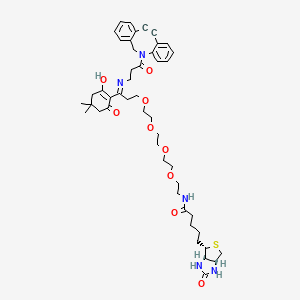
Taleranol
Descripción general
Descripción
Taleranol, also known as β-zearalanol or teranol, is a synthetic, nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in Fusarium spp . Taleranol was never marketed .
Molecular Structure Analysis
Taleranol has the IUPAC name (7S,11S)-7,15,17-Trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one . Its molecular formula is C18H26O5 and its molar mass is 322.401 g·mol−1 .
Aplicaciones Científicas De Investigación
Treatment of Anemia in Chronic Kidney Disease (CKD) Patients
Desidustat is a promising new oral alternative to injectable erythropoiesis-stimulating agents (ESAs) for the treatment of anemia in patients with CKD . It’s approved in India for adults with CKD who are either not on dialysis or on dialysis . In clinical trials, Desidustat was non-inferior to darbepoetin alfa and epoetin alfa in increasing hemoglobin levels .
Real World Evidence Generation in CKD Patients
Zydus Lifesciences Ltd. has announced the commencement of Phase IV clinical trial for Desidustat in patients with CKD induced anemia . This multicentre post marketing surveillance study will evaluate the safety of Desidustat for the treatment of anemia in subjects with CKD over a period of 52 weeks .
Understanding Oxygen Sensing Mechanism of Cells
Desidustat’s development was based on the Nobel Prize in Medicine winning science on discoveries of the oxygen sensing mechanism of cells through hypoxia-inducible factor (HIF) . This has led to a better understanding of how cells respond to oxygen levels, which is crucial in many biological processes.
Potential Application in COVID-19 Treatment
Desidustat is currently being investigated for potential use in the treatment of COVID-19 . While the details of this application are not yet fully understood, it represents a promising area of research.
Safety And Hazards
Propiedades
IUPAC Name |
2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKQQLJYBAPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337362 | |
| Record name | Desidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19. | |
| Record name | Desidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Desidustat | |
CAS RN |
1616690-16-4 | |
| Record name | Desidustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESIDUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does taleranol exert its estrogenic effects?
A1: While the precise mechanism is not fully elucidated in the provided research, taleranol, like other resorcylic acid lactones (RALs), likely exerts estrogenic effects by interacting with estrogen receptors. []
Q2: What are the downstream effects of taleranol's interaction with its target?
A2: Taleranol's interaction with estrogen receptors can lead to various downstream effects, particularly impacting reproductive processes. In ewes, exposure to zearalenone, which is metabolized to taleranol, has been linked to a lower ovulation rate. []
Q3: What is the molecular formula and weight of taleranol?
A3: While not explicitly stated in the provided research, taleranol shares the same molecular formula and weight as its diastereoisomer, zeranol, which is C18H26O5 with a molecular weight of 322.4 g/mol. [, , ]
Q4: What is known about the stability of taleranol under various storage conditions?
A4: Research indicates that taleranol, similar to zeranol, exhibits good stability in bovine urine under various storage conditions, including freezing, room temperature, and direct sunlight. []
Q5: Does taleranol possess any known catalytic properties or have industrial applications?
A5: The provided research focuses primarily on taleranol's presence as a metabolite and its analytical detection. No catalytic properties or industrial applications are mentioned.
Q6: Have there been any computational studies on taleranol?
A6: The provided research does not mention any specific computational studies or QSAR models developed for taleranol.
Q7: How does the structure of taleranol relate to its estrogenic potency compared to other RALs?
A7: Taleranol exhibits lower estrogenic potency compared to zeranol and other RALs like zearalenone, α-zearalenol, and zearalanone. This difference in potency is likely attributed to the stereochemistry at the C-7 position, where taleranol is the β-epimer. []
Q8: What are the regulatory implications of taleranol presence in food products?
A8: While taleranol itself might not have specific regulatory limits, its presence in food products, especially meat, is often considered alongside zeranol due to their metabolic relationship. The presence of taleranol, alongside zeranol, in a sample can help differentiate between illegal zeranol use and contamination from feed. [, , , , ]
Q9: What is known about the metabolism of taleranol in animals?
A9: Taleranol is a metabolite of zeranol, formed via in vivo biotransformation. Research indicates that taleranol can be further metabolized through glucuronidation and sulfation in the liver of rats and pigs. [] In veal calves, taleranol has been identified as a major metabolite of zeranol. []
Q10: Is there any information on taleranol resistance?
A10: The provided research does not discuss any specific resistance mechanisms related to taleranol.
Q11: What are the known toxicological effects of taleranol?
A11: The research mainly focuses on analytical methods and does not delve into the detailed toxicological profile of taleranol.
Q12: Are there any drug delivery strategies mentioned for taleranol?
A12: The provided research does not discuss any specific drug delivery strategies for taleranol.
Q13: What analytical methods are commonly employed for taleranol detection and quantification?
A13: Several analytical methods are employed for taleranol analysis, with GC-MS and LC-MS/MS being the most prevalent. These techniques offer high sensitivity and selectivity, enabling the detection of taleranol residues in various matrices like urine, muscle tissue, and liver. [, , , , , , , , ]
Q14: What sample preparation techniques are commonly used in taleranol analysis?
A14: Sample preparation often involves liquid-liquid extraction (LLE) using solvents like diethyl ether, followed by cleanup steps using solid-phase extraction (SPE) with various cartridges. Immunoaffinity columns are also frequently employed for targeted purification. [, , ]
Q15: What is the environmental fate of taleranol?
A15: While the research primarily focuses on taleranol's presence in biological samples, one study detects zearalenone and α-zearalenol, a precursor to taleranol, in sewage treatment plant effluent, suggesting potential environmental release and the need for further investigation into their fate and impact. []
Q16: Is there any research on the dissolution and solubility of taleranol?
A16: The provided research does not specifically address the dissolution and solubility properties of taleranol.
Q17: How are analytical methods for taleranol validated?
A17: Method validation follows established guidelines like Commission Decision 2002/657/EC, assessing parameters like linearity, specificity, precision (repeatability and reproducibility), recovery, decision limit (CCα), detection capability (CCβ), and ruggedness. [, , ]
Q18: How is quality control maintained in analytical laboratories analyzing taleranol?
A18: While not explicitly detailed, quality control measures likely involve using certified reference materials, participating in proficiency testing schemes, and implementing strict quality management systems compliant with standards like ISO/IEC 17025. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)









![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)